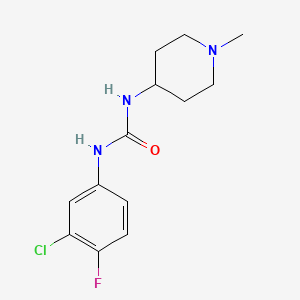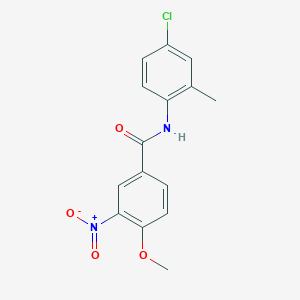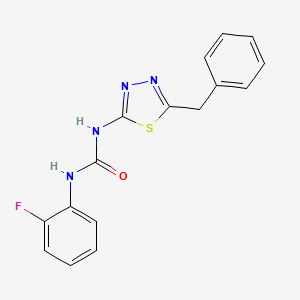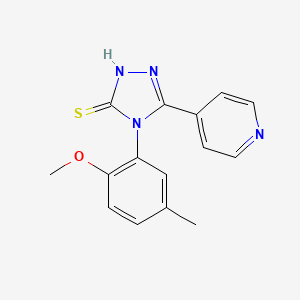![molecular formula C14H18BrNOS B5750160 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5750160.png)
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine, also known as BPTAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPTAP is a piperidine derivative that has been synthesized through a novel method and has shown promising results in various studies.
作用机制
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's mechanism of action involves its binding to the DAT protein and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects depending on the brain region and the concentration of 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine. 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine has been found to have a higher affinity for DAT than other piperidine derivatives, making it a potent inhibitor of DAT.
Biochemical and Physiological Effects
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's biochemical and physiological effects have been studied extensively in animal models. It has been found to increase locomotor activity and induce hyperactivity in mice, which is consistent with its ability to increase dopamine levels in the brain. 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine has also been found to have antidepressant-like effects in rats, suggesting that it may have potential as a treatment for depression.
实验室实验的优点和局限性
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's advantages for lab experiments include its high purity, reproducibility, and potency as a DAT inhibitor. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments using 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine.
未来方向
There are several future directions for 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine research. One direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease and addiction. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine in animal models. Overall, 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's unique properties make it a valuable tool for studying the role of dopamine in the brain and its potential as a therapeutic agent.
合成方法
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine was synthesized through a novel method that involves the reaction of 4-bromobenzyl chloride with thioacetic acid followed by reaction with 4-methylpiperidine. The reaction was carried out under reflux conditions and yielded 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine as a white solid with a purity of over 95%. This method has been found to be efficient and reproducible, making it a viable option for the synthesis of 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine.
科学研究应用
1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine has shown potential in various scientific research applications. One of the most promising applications is in the field of neuroscience, where 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine has been found to be a selective inhibitor of the dopamine transporter (DAT). DAT is a protein that plays a crucial role in regulating dopamine levels in the brain, and its dysregulation has been linked to various neurological disorders, including Parkinson's disease and addiction. 1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine's ability to selectively inhibit DAT makes it a valuable tool for studying the role of DAT in these disorders.
属性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNOS/c1-11-6-8-16(9-7-11)14(17)10-18-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVDZVIKTZWNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)
![5-(2-chloro-5-nitrophenyl)-2-furaldehyde {6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5750085.png)

![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)



![2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750126.png)

![4-isopropyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5750145.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5750149.png)


![N-(3,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5750185.png)